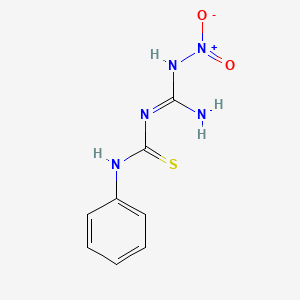
3-(N-nitrocarbamimidoyl)-1-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-nitrocarbamimidoyl)-1-phenylthiourea is a useful research compound. Its molecular formula is C8H9N5O2S and its molecular weight is 239.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that similar compounds have practical significance as active pharmaceuticals .
Mode of Action
Related compounds have been shown to undergo transformations into nitrogen-containing heterocyclic structures . This transformation process involves intramolecular nucleophilic substitution upon heating in aqueous alcohol solution in the presence of a base .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of nitrogen-containing heterocyclic structures . These structures are often involved in various biochemical pathways, influencing a wide range of biological processes.
Result of Action
Related compounds have shown excellent insecticidal activities . They were also effective against the mycelium growth of certain fungi .
Action Environment
The action, efficacy, and stability of 3-(N-nitrocarbamimidoyl)-1-phenylthiourea can be influenced by various environmental factors. For instance, the presence of a base and the application of heat can facilitate its transformation into nitrogen-containing heterocyclic structures . Furthermore, the compound’s insecticidal and fungicidal activities suggest that it may be particularly effective in agricultural environments .
生物活性
3-(N-nitrocarbamimidoyl)-1-phenylthiourea (often abbreviated as NPC) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 90223-75-9
- Molecular Formula : C8H10N4O3S
- Molecular Weight : 230.26 g/mol
The biological activity of NPC is primarily attributed to its ability to interact with various molecular targets. Research indicates that NPC may function as an enzyme inhibitor, affecting pathways related to inflammation and cellular signaling. The nitro group in its structure is believed to play a crucial role in its reactivity and biological effects.
Antioxidant Activity
NPC has been shown to exhibit significant antioxidant properties. In vitro studies indicate that NPC can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).
Antimicrobial Properties
Research has demonstrated that NPC possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death. Studies have reported effective concentrations for various strains, highlighting its potential as a therapeutic agent.
Cytotoxic Effects
In cancer research, NPC has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that NPC can induce apoptosis in tumor cells through the activation of specific signaling pathways. This property positions NPC as a candidate for further development in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Antimicrobial | Effective against multiple bacterial and fungal strains | |
| Cytotoxic | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Efficacy
A study conducted on human fibroblast cells treated with NPC showed a marked reduction in oxidative stress markers. The results indicated that NPC significantly lowered levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, suggesting its protective role against oxidative damage.
Case Study 2: Antimicrobial Testing
In a laboratory setting, NPC was tested against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, demonstrating promising antimicrobial efficacy.
Case Study 3: Cancer Cell Apoptosis
Research involving human breast cancer cell lines revealed that treatment with NPC resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis confirmed the activation of caspases, indicating that NPC triggers programmed cell death mechanisms.
特性
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-7(12-13(14)15)11-8(16)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXFILBMUPJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C(\N)/N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














